molecular formula C17H16F3NO4 B2422272 LysRs-IN-2 CAS No. 2170696-76-9

LysRs-IN-2

Cat. No. B2422272
CAS RN: 2170696-76-9
M. Wt: 355.313
InChI Key: PJBRCGHQNUWERQ-UHFFFAOYSA-N
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Description

LysRs-IN-2 is a lysyl-tRNA synthetase (KRS) inhibitor. It has IC50s of 0.015 μM and 0.13 μM for Plasmodium falciparum lysyl-tRNA synthetase (Pf KRS) and Cryptosporidium parvum lysyl-tRNA synthetase (Cp KRS), respectively .


Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (aaRSs) use a two-step transesterification reaction to ligate amino acids to specific tRNAs . In the first step, an aaRS recognizes its cognate amino acid in the presence of ATP and forms an enzyme–aminoacyl-AMP complex by releasing pyrophosphate. In the second step, the specific tRNA for that aaRS binds to the enzyme–aminoacyl-AMP complex and forms a covalent bond with the amino acid by releasing AMP . This reaction is called tRNA aminoacylation or tRNA charging .

Scientific Research Applications

Misacylation of tRNALys by Lysyl-tRNA Synthetase

Lysyl-tRNA synthetase (LysRS) is involved in the aminoacylation of tRNALys with various amino acids, indicating its role in protein synthesis and potential misacylation mechanisms. Jakubowski (1999) details how LysRS catalyzes the aminoacylation of tRNALys with several noncognate amino acids due to inefficient editing mechanisms, highlighting its biochemical versatility and potential implications in translational control (Jakubowski, 1999).

Substrate Recognition in Class I Lysyl-tRNA Synthetases

Research by Ibba et al. (1999) on substrate recognition by class I LysRSs elucidates the molecular basis for gene displacement and the ability of these enzymes to functionally substitute for class II LysRS in vivo. This work provides insights into the evolutionary significance of LysRS and its role in amino acid recognition and tRNA interaction (Ibba et al., 1999).

LysRS and HIV-1 Assembly

Javanbakht et al. (2003) studied the interaction between HIV-1 Gag and human LysRS during viral assembly. Their work provides crucial insights into the molecular interactions necessary for the incorporation of LysRS into HIV-1 virions, revealing the potential role of LysRS in viral replication and pathogenesis (Javanbakht et al., 2003).

Functional Annotation of LysRS Phylogeny

Ambrogelly et al. (2002) explored the functional and comparative genomic aspects of LysRS, examining its distribution across different organisms. Their research contributes to understanding the evolutionary history and functional diversity of LysRS, especially in relation to the archaeal-bacterial division (Ambrogelly et al., 2002).

Non-canonical Roles of LysRS in Health and Disease

Motzik et al. (2013) discussed the additional domains and functions acquired by LysRS throughout evolution, including its roles in HIV replication, transcriptional regulation, and cytokine-like signaling. This highlights the multifaceted nature of LysRS, extending beyond its canonical role in translation (Motzik et al., 2013).

Mechanism of Action

LysRs-IN-2 is active against whole-cell bloodstream P. falciparum 3D7 (EC 50 =0.27 μM), Hs KRS (IC 50 =1.8 μM), HepG2 cells (EC 50 =49 μM), and Cryptosporidium parvum (EC 50 =2.5 µM) . It reduces parasitemia by 90% in the murine P. falciparum SCID model . It also reduces parasite shedding in NOD SCID gamma mice and INF-γ-knockout mice (Cryptosporidium mouse models) .

Safety and Hazards

The safety data sheet for LysRs-IN-2 is not available in the resources . Therefore, more research is needed to provide a detailed safety and hazards analysis of LysRs-IN-2.

properties

IUPAC Name

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBRCGHQNUWERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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